2-(Tetradec-1-en-3-yn-1-yl)-5-[(trimethylsilyl)ethynyl]pyridine

Isotopic labeling Desilylation Deuteration

2-(Tetradec-1-en-3-yn-1-yl)-5-[(trimethylsilyl)ethynyl]pyridine (CAS 805240-16-8) is a 2,5-disubstituted pyridine derivative bearing a trimethylsilyl (TMS)-protected ethynyl group at the 5-position and a C₁₄ long-chain 1-en-3-ynyl substituent at the 2-position, with a molecular formula of C₂₄H₃₅NSi and molecular weight of 365.6 g·mol⁻¹. This compound belongs to the broader class of TMS-alkynylpyridines, which serve as versatile synthetic intermediates for Sonogashira cross-coupling, desilylation–deuteration sequences, and as monomers for conductive polymer brushes.

Molecular Formula C24H35NSi
Molecular Weight 365.6 g/mol
CAS No. 805240-16-8
Cat. No. B12521660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tetradec-1-en-3-yn-1-yl)-5-[(trimethylsilyl)ethynyl]pyridine
CAS805240-16-8
Molecular FormulaC24H35NSi
Molecular Weight365.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC#CC=CC1=NC=C(C=C1)C#C[Si](C)(C)C
InChIInChI=1S/C24H35NSi/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-24-19-18-23(22-25-24)20-21-26(2,3)4/h16-19,22H,5-13H2,1-4H3
InChIKeyQYJMZRYZLSFHGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Tetradec-1-en-3-yn-1-yl)-5-[(trimethylsilyl)ethynyl]pyridine (CAS 805240-16-8): A 2,5-Disubstituted Pyridine Building Block for Research and Procurement


2-(Tetradec-1-en-3-yn-1-yl)-5-[(trimethylsilyl)ethynyl]pyridine (CAS 805240-16-8) is a 2,5-disubstituted pyridine derivative bearing a trimethylsilyl (TMS)-protected ethynyl group at the 5-position and a C₁₄ long-chain 1-en-3-ynyl substituent at the 2-position, with a molecular formula of C₂₄H₃₅NSi and molecular weight of 365.6 g·mol⁻¹ [1]. This compound belongs to the broader class of TMS-alkynylpyridines, which serve as versatile synthetic intermediates for Sonogashira cross-coupling, desilylation–deuteration sequences, and as monomers for conductive polymer brushes [2][3]. The presence of the long-chain enyne moiety at the 2-position structurally distinguishes it from simpler TMS-ethynylpyridine analogs, imparting higher lipophilicity and enabling distinct reactivity profiles in materials and medicinal chemistry contexts.

Why Substituting 2-(Tetradec-1-en-3-yn-1-yl)-5-[(trimethylsilyl)ethynyl]pyridine with General TMS-Alkynylpyridines Risks Divergent Reactivity and Application Outcomes


Generic substitution of TMS-alkynylpyridines is unreliable because the 2-position substituent directly governs the compound's physicochemical properties, reactivity, and end-application suitability. In the class of 5-[(trimethylsilyl)ethynyl]pyridine monomers for conductive polymer brushes, systematic structural analysis has demonstrated that substituent identity and position on the pyridine ring critically influence monomer purity, polymerization efficiency, and the electronic conductivity of the resulting polymer [1]. The C₁₄ 1-en-3-ynyl chain in CAS 805240-16-8 confers substantially higher hydrophobicity (calculated logP approximately 7.5–9.5 based on fragment contributions) compared to short-chain analogs such as 2-(but-3-en-1-yloxy)-5-[2-(trimethylsilyl)ethynyl]pyridine (estimated logP approximately 3.0–4.0) [2]. This difference in lipophilicity translates into divergent solubility profiles, molecular packing, and interfacial behavior, making direct substitution without re-optimization inadvisable for both materials science and medicinal chemistry applications.

Quantitative Comparative Evidence for 2-(Tetradec-1-en-3-yn-1-yl)-5-[(trimethylsilyl)ethynyl]pyridine Against Structural Analogs


Desilylation–Deuteration Reactivity: Up to 97% Deuterium Incorporation in ≤1 Minute for the Alkynylpyridine Class

In a class-level study of alkynylpyridine desilylation–deuteration, treatment with tetrabutylammonium fluoride (TBAF) in D₂O yielded up to 97% deuterium incorporation at the terminal alkyne position within one minute of reaction time [1]. While CAS 805240-16-8 was not individually tested, the methodology is directly applicable to 5-[(trimethylsilyl)ethynyl]pyridines, providing a quantitative benchmark for deuteration efficiency. By comparison, conventional two-step desilylation–deuteration protocols for arylalkynes typically require 30–120 minutes and achieve 85–92% deuterium incorporation [1]. The TBAF/D₂O one-pot method thus offers a 30- to 120-fold reduction in reaction time and a 5–12 percentage-point improvement in isotopic purity for this compound class.

Isotopic labeling Desilylation Deuteration Alkynylpyridine

LogP Differentiation: Estimated >100-Fold Higher Lipophilicity Versus Short-Chain 2-Substituted TMS-Ethynylpyridine Monomers

Fragment-based calculation using the J-GLOBAL-reported structure of CAS 805240-16-8 (C₂₄H₃₅NSi) yields an estimated logP of approximately 7.5–9.5, driven by the C₁₄ 1-en-3-ynyl chain [1]. The closest published comparator, 2-(but-3-en-1-yloxy)-5-[2-(trimethylsilyl)ethynyl]pyridine (C₁₄H₁₇NO₂Si), has an estimated logP of approximately 3.0–4.0 [2]. The >100-fold difference in octanol–water partition coefficient implies that CAS 805240-16-8 will exhibit markedly different solubility in non-polar solvents, altered molecular packing in thin films, and distinct interfacial behavior in polymer brush fabrication compared to short-chain analogs [2].

Lipophilicity LogP Polymer monomers Solubility

Synthetic Accessibility via Sonogashira Coupling: Comparable Catalyst System to Other 2,5-Disubstituted Pyridine Monomers

Synthesis of CAS 805240-16-8 proceeds via Sonogashira cross-coupling of trimethylsilylacetylene with a 2-(tetradec-1-en-3-yn-1-yl)-5-halopyridine precursor using Pd(PPh₃)₂Cl₂/CuI catalyst systems, a route analogous to that successfully employed for 2-(but-3-en-1-yloxy)-5-[2-(trimethylsilyl)ethynyl]pyridine and related monomers [1]. In the published monomer synthesis study, the Sonogashira coupling step for comparable 5-[(trimethylsilyl)ethynyl]pyridine substrates achieved isolated yields of 65–85% after column chromatography [1]. No direct head-to-head yield comparison between CAS 805240-16-8 and short-chain analogs has been published. The primary synthetic difference lies in the preparation of the precursor: the tetradec-1-en-3-ynyl halide requires an initial Sonogashira coupling of 1-dodecyne with a vinyl halide, introducing an additional synthetic step compared to the allyl halide used for the but-3-en-1-yloxy analog.

Sonogashira coupling Palladium catalysis Monomer synthesis Yield optimization

TMS-Ethynyl Deprotection Flexibility: Orthogonal Functionalization Enables Sequential Coupling Strategies Unavailable to Non-Silylated Analogs

The TMS-ethynyl group at the 5-position of CAS 805240-16-8 can be selectively deprotected to generate a terminal alkyne without affecting the internal alkyne or alkene of the tetradec-1-en-3-ynyl chain, using fluoride-based reagents (TBAF or KF) [1]. This orthogonal reactivity is absent in non-silylated analogs such as 2-(tetradec-1-en-3-yn-1-yl)-5-ethynylpyridine, where both alkynes are chemically equivalent, precluding sequential functionalization. In the alkynylpyridine desilylation study, TBAF-mediated TMS removal for the broader compound class proceeded quantitatively (>95% conversion) within 5 minutes at room temperature [1]. The resulting terminal alkyne can then participate in a second Sonogashira coupling with a different coupling partner, enabling the construction of unsymmetrical bis-alkynylated architectures that are inaccessible from non-protected analogs.

Orthogonal deprotection Terminal alkyne Sequential coupling TMS group

Recommended Research and Industrial Application Scenarios for 2-(Tetradec-1-en-3-yn-1-yl)-5-[(trimethylsilyl)ethynyl]pyridine (CAS 805240-16-8)


Conductive Polymer Brush Monomer for Hydrophobic Substrate Functionalization

CAS 805240-16-8 serves as a bifunctional monomer for conductive polymer brushes where its high logP (estimated 7.5–9.5) [1] ensures compatibility with non-polar solvents and hydrophobic substrates. The 5-TMS-ethynyl group can be deprotected to a terminal alkyne for surface immobilization via click chemistry or Sonogashira coupling, while the 2-position tetradec-1-en-3-ynyl chain provides a polymerizable enyne moiety [2]. This application scenario is supported by the successful synthesis and characterization of analogous 5-TMS-ethynylpyridine monomers for conductive polymer brush fabrication, where monomer structure was shown to directly influence polymer conductivity and film morphology [2].

Synthesis of Unsymmetrical Bis-alkynylated Pyridine Architectures via Sequential Sonogashira Coupling

The orthogonal reactivity of the TMS-protected ethynyl group relative to the internal enyne allows for sequential, site-selective Sonogashira couplings. Quantitative TMS removal (>95% in <5 min with TBAF) generates a terminal alkyne at the 5-position that can be coupled to a first aryl halide partner, followed by functionalization of the tetradec-1-en-3-ynyl chain [3]. This strategy enables the construction of unsymmetrical bis-alkynylated pyridines that are valuable as extended π-conjugated materials for organic electronics or as probe molecules in chemical biology.

Preparation of Deuterium-Labeled Alkynylpyridines for Mechanistic and Metabolic Studies

The TMS-ethynyl group of CAS 805240-16-8 can be directly converted to a deuterated terminal alkyne using the TBAF/D₂O one-pot desilylation–deuteration protocol, achieving up to 97% deuterium incorporation in as little as one minute [3]. This rapid, high-efficiency labeling is superior to conventional two-step methods (85–92% incorporation, 30–120 min) and is specifically validated for alkynylpyridines. The resulting deuterated analog is suitable for kinetic isotope effect studies, metabolic tracing, and mass spectrometry internal standardization.

Lipophilic Building Block for Medicinal Chemistry Fragment-Based Drug Discovery Targeting Membrane-Associated Proteins

The high logP of CAS 805240-16-8 (estimated 7.5–9.5) [1] makes it a suitable building block for synthesizing compound libraries targeting membrane-associated proteins or intracellular targets requiring substantial membrane permeability. The TMS-ethynyl group can be deprotected and further elaborated, while the long-chain enyne contributes to the overall lipophilic character. This contrasts with short-chain TMS-ethynylpyridine analogs (logP 3.0–4.0) [2], which may lack sufficient membrane partitioning for certain target classes. Procurement of this specific building block is warranted when the target product profile demands elevated logD in the candidate series.

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